molecular formula C16H28ClNO B5149389 1-(2-adamantylamino)-3,3-dimethyl-2-butanone hydrochloride

1-(2-adamantylamino)-3,3-dimethyl-2-butanone hydrochloride

Cat. No.: B5149389
M. Wt: 285.9 g/mol
InChI Key: BHVUAFYPXTWQCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Adamantylamino)-3,3-Dimethyl-2-Butanone Hydrochloride, also known as ADAMANT, is a chemical compound with a unique molecular structure. It has been widely used in scientific research due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(2-adamantylamino)-3,3-dimethyl-2-butanone hydrochloride is not well understood, but it is believed to involve the inhibition of viral replication and the modulation of immune responses. This compound has been shown to inhibit the activity of viral RNA-dependent RNA polymerase, which is essential for viral replication. It has also been shown to modulate the production of cytokines, which are involved in the immune response to viral infections.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and side effects in vitro and in vivo. It has been shown to be well-tolerated in animal studies, with no significant changes in body weight, liver function, or blood chemistry. This compound has been shown to have a low binding affinity for human serum albumin, which suggests that it may have a low potential for drug-drug interactions.

Advantages and Limitations for Lab Experiments

1-(2-adamantylamino)-3,3-dimethyl-2-butanone hydrochloride has several advantages for use in scientific research. It is relatively easy to synthesize and purify, and it has a high degree of chemical stability. This compound has been shown to be effective in vitro and in vivo, and it has a low potential for toxicity and side effects. However, this compound has some limitations for use in lab experiments. It is not water-soluble, which limits its use in aqueous solutions. This compound is also relatively expensive, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on 1-(2-adamantylamino)-3,3-dimethyl-2-butanone hydrochloride. One potential area of research is the development of this compound derivatives with improved solubility and bioavailability. Another area of research is the investigation of the mechanism of action of this compound, which may lead to the development of new therapeutic strategies for viral infections and cancer. Finally, this compound may have potential applications in other fields of research, such as materials science and catalysis.

Synthesis Methods

1-(2-adamantylamino)-3,3-dimethyl-2-butanone hydrochloride can be synthesized through a multistep process that involves the reaction of 2-adamantanone with n-butyllithium and subsequent alkylation with 3,3-dimethyl-2-butanone. The final product is obtained by converting the free base to the hydrochloride salt.

Scientific Research Applications

1-(2-adamantylamino)-3,3-dimethyl-2-butanone hydrochloride has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. This compound has been tested in vitro and in vivo for its ability to inhibit the replication of various viruses, including human rhinovirus, influenza A and B, and respiratory syncytial virus. It has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells and induce apoptosis.

Properties

IUPAC Name

1-(2-adamantylamino)-3,3-dimethylbutan-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO.ClH/c1-16(2,3)14(18)9-17-15-12-5-10-4-11(7-12)8-13(15)6-10;/h10-13,15,17H,4-9H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVUAFYPXTWQCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CNC1C2CC3CC(C2)CC1C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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